tert-butyl N-[1-(1H-1,2,3,4-tetrazol-5-yl)propan-2-yl]carbamate
Description
tert-butyl N-[1-(1H-1,2,3,4-tetrazol-5-yl)propan-2-yl]carbamate is a carbamate derivative featuring a 1,2,3,4-tetrazole moiety linked to a propan-2-yl backbone and protected by a tert-butyloxycarbonyl (Boc) group. The tetrazole ring, a bioisostere for carboxylic acids, enhances metabolic stability and bioavailability, making this compound valuable in medicinal chemistry for drug discovery and enzyme inhibition studies. Its structural rigidity and hydrogen-bonding capacity are critical for interactions with biological targets such as alanine racemase, a bacterial enzyme involved in peptidoglycan biosynthesis .
Properties
IUPAC Name |
tert-butyl N-[1-(2H-tetrazol-5-yl)propan-2-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N5O2/c1-6(5-7-11-13-14-12-7)10-8(15)16-9(2,3)4/h6H,5H2,1-4H3,(H,10,15)(H,11,12,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNSVILCQYWPKCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=NNN=N1)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[1-(1H-1,2,3,4-tetrazol-5-yl)propan-2-yl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable precursor containing the tetrazole ring. One common method involves the use of tert-butyl carbamate and a halogenated tetrazole derivative under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, solvent, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[1-(1H-1,2,3,4-tetrazol-5-yl)propan-2-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium or potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like potassium carbonate or sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives of the tetrazole ring, while reduction may produce reduced forms of the carbamate group .
Scientific Research Applications
Tert-butyl N-[1-(1H-1,2,3,4-tetrazol-5-yl)propan-2-yl]carbamate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications, including as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of tert-butyl N-[1-(1H-1,2,3,4-tetrazol-5-yl)propan-2-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and thereby influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and target .
Comparison with Similar Compounds
Physicochemical and Functional Comparisons
- Tetrazole Positioning : The target compound places tetrazole at the propan-2-yl position, whereas analogs like 13-LLL and 14c-LLL position it on an ethylamine group. This alters spatial orientation in enzyme binding pockets.
- Solubility : Compounds 16-LL and 17-LLL incorporate carboxylic acid termini, enhancing aqueous solubility compared to the Boc-protected target compound.
- Metabolic Stability : The Boc group in the target compound may confer superior resistance to enzymatic degradation relative to unprotected analogs like 14c-LLL .
Research Findings and Implications
- Synthetic Challenges : Analogs with peptide extensions (e.g., 17-LLL) require multistep SPPS, whereas the target compound’s synthesis is likely simpler.
- Structure-Activity Trade-offs : While peptide-containing analogs (14c-LLL) show higher enzyme affinity, their complexity limits scalability. The target compound balances simplicity and functionality.
- Future Directions : Hybridizing the Boc protection of the target compound with peptide motifs from analogs could optimize both stability and activity.
Biological Activity
tert-butyl N-[1-(1H-1,2,3,4-tetrazol-5-yl)propan-2-yl]carbamate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
- IUPAC Name : this compound
- Molecular Formula : C₆H₁₁N₅O₂
- Molecular Weight : 185.187 g/mol
- CAS Number : 913614-73-0
- Structure : The compound features a tert-butyl group attached to a carbamate moiety and a tetrazole ring, which is known for its bioactivity.
The tetrazole ring in the compound is known to interact with various biological targets, including enzymes and receptors. The presence of the carbamate group may enhance solubility and bioavailability, contributing to its pharmacological profile.
Antimicrobial Activity
Research has demonstrated that compounds containing tetrazole rings exhibit antimicrobial properties. For instance, studies have shown that derivatives of tetrazoles can inhibit the growth of bacteria and fungi through various mechanisms, including disruption of cell wall synthesis and interference with metabolic pathways .
Anti-inflammatory Effects
A series of studies have evaluated the anti-inflammatory activity of related compounds. For example, compounds similar to this compound were tested in vivo using the carrageenan-induced rat paw edema model. Results indicated significant anti-inflammatory effects with inhibition percentages ranging from 39% to 54% compared to standard drugs like indomethacin .
Neuroprotective Properties
Recent investigations have highlighted the neuroprotective potential of tetrazole-containing compounds. One study reported that a related compound improved cell viability in astrocytes exposed to amyloid-beta (Aβ) peptides, suggesting a protective effect against neurotoxicity associated with Alzheimer's disease .
Table 1: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anti-inflammatory | 39% - 54% inhibition in rat model | |
| Neuroprotective | Increased cell viability against Aβ toxicity |
Case Study 1: Anti-inflammatory Activity
In a controlled study involving carrageenan-induced edema in rats, various derivatives of this compound were administered. The results demonstrated a dose-dependent reduction in inflammation markers.
Case Study 2: Neuroprotection in Alzheimer's Models
A study focused on the effects of a related compound on astrocytes treated with Aβ peptides revealed that treatment with this compound led to a statistically significant increase in cell viability compared to untreated controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
